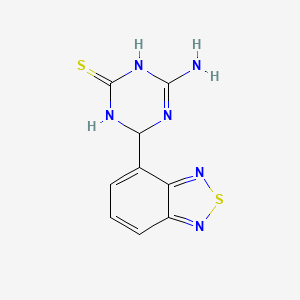

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-2-(2,1,3-benzothiadiazol-4-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6S2/c10-8-11-7(12-9(16)13-8)4-2-1-3-5-6(4)15-17-14-5/h1-3,7H,(H4,10,11,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZJKLRPWLIAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C3NC(=S)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves:

- Preparation of the benzothiadiazole intermediate or derivative.

- Construction of the 1,3,5-triazine ring system.

- Introduction of the thiol group at the 2-position of the triazine.

- Functionalization at the 6-position with the benzothiadiazolyl substituent.

- Amination at the 4-position.

This sequence can be achieved via classical condensation reactions, nucleophilic substitutions, and cyclization steps, often under microwave irradiation or reflux conditions to improve yields and reduce reaction times.

Preparation of the Benzothiadiazole Moiety

The benzothiadiazole fragment, specifically the 2,1,3-benzothiadiazole ring, is a key building block. Its synthesis is well-documented:

- Starting from 5-chlorobenzothiadiazole, nitration and subsequent reduction yield 4-amino-5-chloro-2,1,3-benzothiadiazole derivatives.

- Multi-step reactions involving concentrated nitric and sulfuric acids followed by iron reduction are common.

- The amino group at the 4-position is crucial for further coupling with the triazine ring.

Synthesis of the 1,3,5-Triazine-2-thiol Core

The 1,3,5-triazine ring with a thiol substituent at the 2-position is generally prepared by:

- Cyclocondensation of appropriate amidine or guanidine derivatives with thiourea or isothiocyanate reagents.

- Treatment of 1,3,5-triazine precursors with sulfur sources to introduce the thiol group.

- Microwave-assisted synthesis has been shown to efficiently produce triazine derivatives with high yields and short reaction times.

For example, thiourea derivatives synthesized from phenylacetyl isothiocyanate and amines can be cyclized under microwave irradiation to form triazine-thiol compounds.

Coupling of Benzothiadiazole with the Triazine Core

The key step is the attachment of the benzothiadiazolyl group at the 6-position of the triazine ring:

- This can be achieved via nucleophilic aromatic substitution or cross-coupling reactions.

- Microwave irradiation facilitates rapid coupling reactions, improving yields and reducing side products.

- Buchwald-Hartwig or Ullmann-type cross-coupling methods are effective for incorporating nitrogen-containing heterocycles into thiadiazolo or triazine cores, although these are more commonly applied to related thiadiazolopyridazine systems.

Amination at the 4-Position

The 4-amino substituent is introduced by:

- Treatment of the triazine-thiol intermediate with ammonia or hydrazine hydrate, which replaces leaving groups or opens reactive intermediates to form the amino group.

- This step is often performed under reflux or microwave conditions to ensure complete conversion.

Representative Synthetic Procedure (Based on Literature)

Analytical and Spectral Characterization

- IR spectra confirm NH, C=S, and aromatic groups.

- ^1H and ^13C NMR spectra elucidate the chemical environment of the triazine and benzothiadiazole rings.

- Mass spectrometry confirms molecular weight and purity.

- Elemental analysis validates the composition.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent | Ethanol, Acetonitrile, DMF | Choice affects reaction rate and yield |

| Temperature | Room temp to 150 °C (microwave or reflux) | Microwave irradiation reduces time |

| Reaction Time | 2 min to 3 h | Microwave shortens synthesis |

| Yield | 75% to 96% | High yields reported with optimized methods |

| Purification | Recrystallization from ethanol | Common for final products |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly improves reaction efficiency and yield for triazine-thiol derivatives.

- The use of dry solvents and stoichiometric control of amines and isothiocyanates is critical to avoid side reactions.

- Cross-coupling methods adapted from thiadiazolopyridazine chemistry can be applied to benzothiadiazole-triazine systems for selective substitution.

- Amination steps require careful control of temperature and reagent excess to ensure selective 4-amino substitution without overreaction.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazine ring.

Scientific Research Applications

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The benzothiadiazole moiety is known to interact with nucleophilic sites, while the triazine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and safety properties of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol with analogous triazine-thiol derivatives:

Key Findings:

Substituent Effects on Properties: Electron-Withdrawing Groups (e.g., benzothiadiazole, nitrophenyl): Increase chemical stability and reactivity in electrophilic substitutions. Benzothiadiazole’s fused-ring structure may enhance π-stacking interactions in materials science applications . Heteroaromatic Substituents (e.g., indole, pyridine): Improve biological activity. Indole derivatives are frequently used in kinase inhibitors and antimicrobial agents . Polar Groups (e.g., methoxy): Enhance solubility in organic solvents, as seen in 4-Amino-6-(2-methoxyphenyl)-... .

Synthesis and Characterization :

- Synthesis typically involves nucleophilic substitution reactions, as demonstrated in for benzothiadiazole derivatives, though triazine-thiols may require condensation of thiourea derivatives with substituted amines .

- Characterization relies on FTIR (e.g., thiol S-H stretch ~2500 cm⁻¹) and NMR (aromatic protons at 6–8 ppm, NH₂ protons as singlets) .

Safety Profiles :

Biological Activity

4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound that integrates the structural motifs of triazines and benzothiadiazoles. Both classes of compounds have been extensively studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its synthesis, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves a multi-step process starting from easily accessible precursors. The initial step often includes the formation of a triazine framework through cyclization reactions. For instance:

- Formation of 1,3,5-Triazine : The reaction of appropriate hydrazines with carbonyl compounds leads to the formation of triazines.

- Substitution with Benzothiadiazole : Subsequent reactions with benzothiadiazole derivatives introduce the benzothiadiazole moiety into the triazine structure.

- Thiol Formation : The final step may involve thiolation to introduce the thiol group at position 2 of the triazine ring.

Characterization of the synthesized compound is usually performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Fourier Transform Infrared (FTIR) Spectroscopy

- Mass Spectrometry

Biological Activity

The biological activity of 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds containing both triazine and thiadiazole moieties exhibit significant antimicrobial properties. In a study evaluating several derivatives against common pathogens:

- Escherichia coli (Gram-negative)

- Staphylococcus aureus (Gram-positive)

The compound demonstrated notable inhibition zones in agar diffusion assays. Table 1 summarizes the antibacterial activity results:

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol | 15 | 18 |

| Control (Standard Antibiotic) | 20 | 22 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:

- Inhibition of cell proliferation

- Induction of oxidative stress

Case Studies

Case Study 1: Antibacterial Evaluation

A study conducted by Abbas et al. synthesized various derivatives based on triazines and evaluated their antibacterial properties against E. coli and S. aureus using the agar diffusion method. The results indicated that compounds with thiol groups exhibited enhanced activity compared to their non-thiol counterparts .

Case Study 2: Anticancer Mechanism

Another significant investigation involved the evaluation of the cytotoxic effects on MCF-7 cells. The study reported that treatment with 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol resulted in increased levels of reactive oxygen species (ROS), leading to cell death through apoptosis .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-Amino-6-(2,1,3-benzothiadiazol-4-yl)-1,6-dihydro-1,3,5-triazine-2-thiol?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, refluxing precursors like substituted benzothiadiazoles with triazine derivatives in polar aprotic solvents (e.g., DMSO) under inert conditions for 18–24 hours is a common approach. Post-reaction, the product is isolated via reduced-pressure distillation, cooled, and purified using water-ethanol crystallization. Yield optimization often requires iterative adjustments to solvent ratios and reaction times .

Advanced: How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?

Methodological Answer:

Factorial design of experiments (DoE) is critical for systematic optimization. Variables such as temperature, solvent polarity (e.g., DMSO vs. ethanol), molar ratios, and reflux duration should be tested at multiple levels. For instance, a 2^4 factorial design could evaluate interactions between these factors. Recent advancements integrate AI-driven simulations (e.g., COMSOL Multiphysics) to predict optimal conditions, reducing physical trials by 30–40% .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

Standard characterization includes:

- NMR (¹H/¹³C) to confirm aromatic and amine proton environments.

- FT-IR for thiol (-SH) and amino (-NH₂) group identification (~2550 cm⁻¹ and ~3350 cm⁻¹, respectively).

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry. Overlapping signals in NMR may necessitate 2D techniques (e.g., COSY, HSQC) .

Advanced: How can researchers address challenges in characterizing intermediates with overlapping spectral signals?

Methodological Answer:

Advanced hyphenated techniques, such as LC-NMR-MS, enable real-time tracking of reaction intermediates. Computational tools (e.g., Gaussian for DFT calculations) predict spectral patterns, aiding in signal assignment. For example, simulated ¹³C NMR shifts for triazine-thiol tautomers can resolve ambiguities in experimental data .

Basic: What biological activity assays are relevant for this compound?

Methodological Answer:

Common assays include:

- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria.

- Anticancer screening : MTT assays on cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., cisplatin for cytotoxicity) are essential for validation .

Advanced: How should contradictory biological activity data (e.g., varying IC₅₀ values across studies) be analyzed?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on benzothiadiazole).

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

Basic: What computational methods are used to predict the compound’s reactivity or binding modes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predicts binding affinities to target proteins (e.g., EGFR kinase).

- DFT calculations : Evaluates frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100+ ns trajectories .

Advanced: How can machine learning improve mechanistic studies of this compound’s reactivity?

Methodological Answer:

Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict:

- Reaction pathways : Identify likely intermediates via graph-based neural networks.

- Activation energies : Regression models correlate descriptors (e.g., Hammett constants) with kinetic data.

- Side product formation : Classification algorithms flag conditions prone to byproducts .

Basic: What are common sources of error in synthesizing this compound, and how can they be controlled?

Methodological Answer:

- Moisture sensitivity : Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Oxidation of thiol groups : Add antioxidants (e.g., BHT) or work under nitrogen.

- Incomplete purification : Optimize recrystallization solvents (e.g., ethanol/water gradients) .

Advanced: How can degradation pathways under physiological conditions be studied methodologically?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13).

- LC-MS/MS monitoring : Identify degradation products and propose pathways (e.g., hydrolysis of triazine rings).

- QSAR models : Predict shelf-life using logP and molecular polarizability .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl).

- Waste disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: How can risk assessment models optimize lab safety for large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.